N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide
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Overview
Description
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,6-dimethylpyrazolo[3,4-b]pyridine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazolopyridine core or the benzamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyridine core or the benzamide moiety .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a bioactive molecule with various biological activities.
Medicine: The compound shows promise as a lead compound for the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features.
2H-pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
Pyrazolo[3,4-c]pyridine: A compound with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide is unique due to its specific substitution pattern and the presence of the methoxybenzamide moiety.
Properties
Molecular Formula |
C16H16N4O2 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-(1,6-dimethylpyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H16N4O2/c1-10-8-9-12-14(19-20(2)15(12)17-10)18-16(21)11-6-4-5-7-13(11)22-3/h4-9H,1-3H3,(H,18,19,21) |
InChI Key |
BPORQCVFQAIVDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NN2C)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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